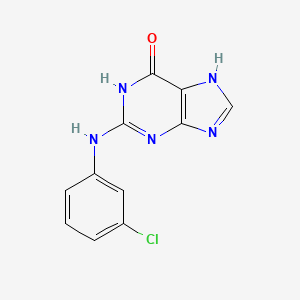
5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a hydroxyl group at the 5th position, a hydroxymethyl group at the 4th position of the phenyl ring, and a lactam ring at the 1(2H) position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Hydroxymethylation: The hydroxymethyl group can be introduced at the 4th position of the phenyl ring through a formylation reaction followed by reduction using sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl and hydroxymethyl groups can be oxidized to form corresponding ketones and aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitro groups using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 5-oxo-4-(4-(formyl)phenyl)isoquinolin-1(2H)-one.
Reduction: Formation of 5-hydroxy-4-(4-(hydroxymethyl)phenyl)dihydroisoquinolin-1(2H)-one.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学的研究の応用
5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress. For example, it could inhibit the activity of certain kinases or activate transcription factors that regulate gene expression.
類似化合物との比較
Similar Compounds
5-Hydroxyisoquinoline: Lacks the hydroxymethyl group at the 4th position of the phenyl ring.
4-(Hydroxymethyl)phenylisoquinoline: Lacks the hydroxyl group at the 5th position.
Isoquinolin-1(2H)-one: Lacks both the hydroxyl and hydroxymethyl groups.
Uniqueness
5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which contribute to its distinct chemical properties and potential applications. These functional groups enhance its reactivity and enable it to participate in a wide range of chemical reactions, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
656234-50-3 |
|---|---|
分子式 |
C16H13NO3 |
分子量 |
267.28 g/mol |
IUPAC名 |
5-hydroxy-4-[4-(hydroxymethyl)phenyl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO3/c18-9-10-4-6-11(7-5-10)13-8-17-16(20)12-2-1-3-14(19)15(12)13/h1-8,18-19H,9H2,(H,17,20) |
InChIキー |
VIPQLKFCBZYBCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11855396.png)



![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11855411.png)

![[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11855417.png)
![(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B11855426.png)

![3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11855450.png)




